molecular formula C6H6N4O B14036628 8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine

8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B14036628
M. Wt: 150.14 g/mol
InChI Key: FHHJKNPRPXUOKV-UHFFFAOYSA-N
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Description

Thefrontiersin.orgfrontiersin.orgairo.co.inTriazolo[1,5-a]pyrazine Core: Significance in Chemical Science

The frontiersin.orgfrontiersin.orgairo.co.intriazolo[1,5-a]pyrazine scaffold is a nitrogen-rich, fused heterocyclic system that has garnered considerable attention in chemical and pharmaceutical sciences. unimelb.edu.au Its structure, which is isomeric with the extensively studied frontiersin.orgfrontiersin.orgairo.co.intriazolo[1,5-c]pyrimidine, makes it a subject of interest for comparative biological and chemical studies. nih.gov The arrangement of nitrogen atoms in this bicyclic system imparts unique electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition and interaction with biological macromolecules.

A significant aspect of the frontiersin.orgfrontiersin.orgairo.co.intriazolo[1,5-a]pyrazine core's importance lies in its role as a purine (B94841) isostere. researchgate.net Purines are fundamental components of nucleic acids and play a central role in numerous biochemical processes. Consequently, molecules that mimic the structure of purines can act as antagonists or inhibitors of enzymes and receptors that recognize purines, leading to a wide range of therapeutic applications. mdpi.com

Derivatives of the related frontiersin.orgfrontiersin.orgairo.co.intriazolo[1,5-a]pyrimidine scaffold have demonstrated a remarkable breadth of biological activities, including applications in oncology, neurodegenerative diseases, and infectious diseases. nih.govnih.gov This versatility has spurred further investigation into isomeric systems like the frontiersin.orgfrontiersin.orgairo.co.intriazolo[1,5-a]pyrazine core, with the expectation of discovering novel structure-activity relationships and potentially improved pharmacological profiles. nih.gov For instance, compounds incorporating this core have been investigated as potent and selective antagonists of the adenosine (B11128) A2A receptor, which is a key target in the development of treatments for Parkinson's disease. nih.gov

The synthetic accessibility of the frontiersin.orgfrontiersin.orgairo.co.intriazolo[1,5-a]pyrazine ring system further enhances its significance. Various synthetic routes have been developed, allowing for the introduction of a wide array of substituents at different positions of the heterocyclic core. organic-chemistry.orgresearchgate.net This chemical tractability is essential for the systematic exploration of the chemical space around the scaffold and the optimization of biological activity.

Current Frontiers in Heterocyclic Compound Research and Development

The exploration of heterocyclic compounds remains a vibrant and highly productive area of chemical research, largely due to their prevalence in natural products and their wide range of applications in medicine, agriculture, and materials science. frontiersin.orgopenaccessjournals.com Current research is focused on several key frontiers aimed at expanding the diversity and utility of these molecules.

One of the most significant trends is the development of novel and efficient synthetic methodologies. rsc.org Modern organic synthesis is increasingly focused on principles of green chemistry, such as atom economy and the use of environmentally benign reagents and solvents. airo.co.in Techniques like C-H activation, photoredox catalysis, and multicomponent reactions are being employed to construct complex heterocyclic systems in fewer steps and with greater efficiency. rsc.org These advanced synthetic tools not only facilitate the synthesis of known heterocyclic cores but also provide access to previously unattainable molecular architectures.

Another major frontier is the rational design of heterocyclic compounds with specific biological activities. frontiersin.org Advances in computational chemistry and molecular modeling allow for the in silico design of molecules with optimized pharmacokinetic and pharmacodynamic properties. frontiersin.org By understanding the three-dimensional structure of biological targets, chemists can design heterocyclic ligands with high affinity and selectivity, thereby increasing their therapeutic potential and reducing off-target effects.

The application of heterocyclic compounds is also expanding into new domains of materials science. acs.orgmdpi.com The unique photophysical and electronic properties of certain heterocyclic systems make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics, and chemical sensors. mdpi.com Research in this area is focused on tuning the electronic properties of heterocyclic molecules through synthetic modification to achieve desired material characteristics.

Academic Research Trajectories for Novel Substituted Fused Heterocycles

Academic research on novel substituted fused heterocycles, such as 8-Methoxy- frontiersin.orgfrontiersin.orgairo.co.intriazolo[1,5-a]pyrazine, is following several interconnected trajectories. A primary focus is on the exploration of new chemical space. By synthesizing and characterizing novel derivatives of known heterocyclic systems, researchers aim to uncover new structure-activity relationships and identify compounds with unique biological or material properties. airo.co.in This often involves the late-stage functionalization of existing scaffolds, which allows for the rapid generation of a diverse library of analogs for screening. unimelb.edu.au

A second major trajectory is the investigation of the mechanism of action of bioactive heterocyclic compounds. frontiersin.org Understanding how a molecule exerts its biological effect at the molecular level is crucial for its development as a therapeutic agent. nih.gov This involves a combination of techniques from chemical biology, biochemistry, and pharmacology to identify the specific cellular targets of a compound and elucidate the downstream consequences of its interaction with those targets.

Furthermore, there is a growing emphasis on the development of heterocyclic compounds that can address emerging health challenges, such as antimicrobial resistance and the treatment of rare diseases. frontiersin.org The structural diversity of heterocyclic compounds makes them a rich source of potential new drugs to combat these pressing issues. frontiersin.org Academic research plays a critical role in the early-stage discovery and validation of new therapeutic concepts based on novel heterocyclic scaffolds.

The synthesis and study of compounds like 8-Methoxy- frontiersin.orgfrontiersin.orgairo.co.intriazolo[1,5-a]pyrazine are emblematic of these research trends. The methoxy (B1213986) group can significantly alter the electronic properties and metabolic stability of the parent molecule, potentially leading to enhanced biological activity or novel applications. The systematic investigation of such substituted systems is a key driver of innovation in the broader field of heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-5-8-4-9-10(5)3-2-7-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHJKNPRPXUOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Methoxy 1 2 3 Triazolo 1,5 a Pyrazine and Its Analogues

Evolution ofchemicalbook.commdpi.comnih.govTriazolo[1,5-a]pyrazine Scaffold Construction

The chemicalbook.commdpi.comnih.govtriazolo[1,5-a]pyrazine core is a significant pharmacophore found in various biologically active molecules. nih.govunimelb.edu.au Its synthesis has evolved to include several reliable and adaptable methods.

Cyclization Strategies in the Formation of the Fused Ring System

The construction of the fused bicyclic system of chemicalbook.commdpi.comnih.govtriazolo[1,5-a]pyrazines primarily relies on the formation of the triazole ring onto a pre-existing pyrazine (B50134) core. A common and effective method involves the cyclocondensation of a substituted 2-hydrazinopyrazine with a one-carbon synthon, such as an orthoester. nih.gov

Another key strategy involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives, which provides a facile route to chemicalbook.commdpi.comnih.govtriazolo[4,3-a]pyrazin-3-amines. While this initially forms the isomeric [4,3-a] system, the potential for rearrangement to the more thermodynamically stable [1,5-a] isomer under certain conditions, known as the Dimroth rearrangement, is a crucial consideration in the synthesis of these scaffolds.

The Dimroth rearrangement is a well-documented process in triazole chemistry, involving the ring opening of the triazole followed by rotation and re-cyclization to yield the isomeric product. The feasibility and conditions of this rearrangement are influenced by substituents on the ring system and the reaction environment (e.g., acidic or basic conditions).

Functionalization Approaches forchemicalbook.commdpi.comnih.govTriazolo[1,5-a]pyrazine Derivatives

Functionalization of the chemicalbook.commdpi.comnih.govtriazolo[1,5-a]pyrazine scaffold can be achieved either by using pre-functionalized precursors or by direct modification of the heterocyclic core. Late-stage functionalization has emerged as a powerful tool, allowing for the introduction of various substituents onto the core structure. unimelb.edu.au This approach is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.

Common functionalization reactions include electrophilic and nucleophilic substitution on the pyrazine ring, as well as modifications of existing functional groups. The regioselectivity of these reactions is a critical aspect, often dictated by the electronic properties of the scaffold and the nature of the substituents already present. For instance, the introduction of an 8-methoxy group, as in the target compound, significantly influences the reactivity and directing effects for subsequent functionalization attempts.

Precursor Chemistry and Reaction Condition Optimization in 8-Methoxy-chemicalbook.commdpi.comnih.govtriazolo[1,5-a]pyrazine Synthesis

The specific synthesis of 8-Methoxy- chemicalbook.commdpi.comnih.govtriazolo[1,5-a]pyrazine hinges on the careful preparation and reaction of key precursors, with optimized conditions being crucial for achieving the desired product.

Elaboration of Methoxy-Pyrazine Precursors

The synthesis of the target compound begins with the preparation of a suitably substituted methoxy-pyrazine. A common starting material is 2,3-dichloropyrazine. One of the chlorine atoms can be selectively substituted with a methoxy (B1213986) group by reaction with sodium methoxide (B1231860). This reaction typically proceeds under controlled temperature conditions to favor monosubstitution.

The resulting 2-chloro-3-methoxypyrazine (B1589331) is a key intermediate. chemicalbook.commdpi.com The purity of this precursor is vital for the success of subsequent steps.

PrecursorStarting MaterialReagentsKey Considerations
2-Chloro-3-methoxypyrazine2,3-DichloropyrazineSodium methoxideControl of stoichiometry and temperature to minimize disubstitution.

Incorporation of the Triazole Moiety

The next critical step is the introduction of the hydrazine (B178648) functionality, which serves as the foundation for the triazole ring. This is typically achieved by reacting 2-chloro-3-methoxypyrazine with hydrazine hydrate (B1144303). google.com This nucleophilic aromatic substitution reaction replaces the remaining chlorine atom with a hydrazinyl group, yielding 2-hydrazinyl-3-methoxypyrazine (B1582051).

The final ring closure to form the chemicalbook.commdpi.comnih.govtriazolo[1,5-a]pyrazine system is accomplished by reacting the 2-hydrazinyl-3-methoxypyrazine with a suitable one-carbon electrophile. Triethyl orthoformate is a commonly used reagent for this purpose, which upon heating with the hydrazinopyrazine, leads to cyclization and formation of the triazole ring.

It is at this stage that the potential for the formation of the isomeric [4,3-a] compound exists. Careful control of reaction conditions and purification methods are necessary to isolate the desired 8-Methoxy- chemicalbook.commdpi.comnih.govtriazolo[1,5-a]pyrazine.

Reaction StepReactant 1Reactant 2Product
Hydrazinolysis2-Chloro-3-methoxypyrazineHydrazine hydrate2-Hydrazinyl-3-methoxypyrazine
Cyclization2-Hydrazinyl-3-methoxypyrazineTriethyl orthoformate8-Methoxy- chemicalbook.commdpi.comnih.govtriazolo[1,5-a]pyrazine

Regioselective and Stereoselective Synthesis of 8-Methoxy-chemicalbook.commdpi.comnih.govtriazolo[1,5-a]pyrazine Derivatives

Further derivatization of the 8-Methoxy- chemicalbook.commdpi.comnih.govtriazolo[1,5-a]pyrazine core is of significant interest for exploring its chemical space and biological activities. The regioselectivity of such reactions is paramount for obtaining structurally defined molecules.

The electronic nature of the 8-methoxy group and the nitrogen atoms within the fused ring system will dictate the preferred sites for electrophilic and nucleophilic attack. For instance, electrophilic aromatic substitution would likely be directed to specific positions on the pyrazine ring, influenced by the activating effect of the methoxy group.

While the core 8-Methoxy- chemicalbook.commdpi.comnih.govtriazolo[1,5-a]pyrazine is achiral, the introduction of chiral substituents or the creation of stereocenters during functionalization would necessitate stereoselective synthetic methods. This could involve the use of chiral reagents, catalysts, or starting materials to control the stereochemical outcome of the reaction. At present, specific literature detailing stereoselective syntheses on this particular scaffold is limited, representing an area for future research.

Control over Substitution Patterns

Achieving regiochemical control is paramount in the synthesis of complex heterocyclic compounds like 8-Methoxy- nih.govnih.govrsc.orgtriazolo[1,5-a]pyrazine analogues, as the position of substituents dramatically influences their biological activity and physicochemical properties. Research has focused on both de novo synthesis with pre-functionalized precursors and late-stage functionalization (LSF) of the pre-formed heterocyclic core.

LSF has emerged as a powerful strategy, allowing for the direct introduction of functional groups onto the triazolopyrazine scaffold, which avoids the need for lengthy, multi-step syntheses for each new analogue. nih.govunimelb.edu.au Radical-based functionalization, in particular, has proven effective for modifying C-H bonds at specific positions. For instance, the use of Baran's Diversinate™ reagents (sulfinate salts) in combination with an oxidant like tert-butylhydroperoxide (TBHP) allows for the introduction of various fluoroalkyl groups. nih.gov Studies on the related nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine scaffold have shown that protonation of the pyrazine nitrogen adjacent to the C8 position can facilitate radical addition specifically at this site. nih.gov

Another example of regioselectivity is seen in nucleophilic aromatic substitution (SNAr) reactions. In studies on 5-chloro- nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine scaffolds, amination reactions with various primary amines have been shown to proceed with exclusive tele-substitution, where the incoming amine displaces a group at the C8 position rather than the C5 position where the leaving group is located. beilstein-journals.org This provides a convenient and predictable method for introducing diverse amine functionalities at a specific site.

Photoredox catalysis offers another avenue for controlled C-H functionalization. Using iridium-based catalysts and light, methylation has been successfully achieved on the triazolopyrazine core, further expanding the toolkit for creating diverse analogues with defined substitution patterns. nih.govnih.gov

Chiral Induction in Complex Analogues

The synthesis of enantiomerically pure analogues is a critical aspect of medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. While the literature provides extensive details on achiral synthesis for the nih.govnih.govrsc.orgtriazolo[1,5-a]pyrazine core, specific methodologies focusing on chiral induction for this exact scaffold are not prominently detailed in current research. However, the synthesis of chiral analogues of related fused triazole systems has been reported. For example, chiral, non-racemic 6,7-dihydro nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazin-8(5H)-one derivatives have been prepared, indicating the importance of stereochemistry in this class of compounds. arabjchem.org Furthermore, synthetic routes starting from chiral building blocks, such as amino acids, have been developed to construct fused bicyclic nih.govnih.govrsc.org-triazole systems, ensuring the stereochemical integrity of the final product. acs.org These examples from closely related structures suggest that asymmetric synthesis and the use of chiral precursors are viable, albeit less documented, strategies for creating chiral 8-Methoxy- nih.govnih.govrsc.orgtriazolo[1,5-a]pyrazine analogues.

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly being integrated into the synthesis of heterocyclic compounds. researchgate.netnih.gov

Catalyst Design for Environmentally Benign Transformations

A key focus of green chemistry is the development of cleaner, more efficient catalytic systems. For the synthesis of the broader class of 1,5-fused 1,2,4-triazoles, several environmentally benign methods have been developed that move away from stoichiometric and often toxic reagents. These include:

Metal-Free Oxidative N-N Bond Formation : Methods utilizing systems like iodine/potassium iodide (I₂/KI) or reagents such as chloramine-T and phenyliodine(III) bis(trifluoroacetate) (PIFA) enable the crucial N-N bond formation without the need for transition metal catalysts. organic-chemistry.org

Copper-Catalyzed Reactions : While still using a metal, modern copper-catalyzed reactions are often highly efficient, can be performed in air, and use an inexpensive and relatively non-toxic catalyst compared to heavier metals. organic-chemistry.org

Catalyst-Free Approaches : Perhaps the most sustainable option is the elimination of the catalyst altogether. Catalyst-free tandem reactions have been developed, particularly under microwave irradiation, to produce fused triazoles in high yields. nih.govresearchgate.net These methods are additive-free and significantly reduce the environmental footprint of the synthesis. mdpi.com

Comparison of Catalytic Systems for Fused Triazole Synthesis
Catalytic SystemKey AdvantagesReaction TypeReference
Catalyst-Free (Microwave)Eco-friendly, additive-free, short reaction time, high yieldTandem Transamidation/Cyclization nih.gov
I₂/KI-MediatedEnvironmentally benign, metal-free, scalableOxidative N-N Bond Formation organic-chemistry.org
Copper-CatalyzedInexpensive catalyst, tolerates wide range of functional groups, operates in airOxidative Coupling organic-chemistry.org
PIFA-MediatedMetal-free, short reaction time, high yieldIntramolecular Annulation organic-chemistry.org

Solvent Minimization and Alternative Media (e.g., Water)

Traditional organic synthesis often relies on large volumes of volatile and hazardous organic solvents. Green chemistry promotes the reduction of solvent use or the substitution of conventional solvents with more environmentally friendly alternatives. Water is a highly desirable green solvent due to its non-toxicity, availability, and non-flammability. nih.govmdpi.com Methodologies for synthesizing diverse nitrogen heterocycles in water have been successfully developed. rsc.org In the synthesis of triazolopyrazine analogues, solvent systems incorporating water have been utilized for late-stage functionalization reactions. nih.gov

Solvent-free synthesis represents an ideal green chemistry scenario. Reactions performed under solvent-free conditions, often facilitated by microwave heating, can lead to significantly reduced waste and simplified product purification. researchgate.net This approach has been successfully applied to the synthesis of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, demonstrating its potential for the triazolopyrazine core. researchgate.net

Advanced Synthetic Techniques: Microwave-Assisted and Flow Chemistry Approaches

To improve efficiency, safety, and scalability, modern organic synthesis has embraced advanced technologies such as microwave irradiation and continuous flow chemistry.

Microwave-assisted synthesis has become a powerful tool for accelerating reaction rates, often reducing reaction times from hours to mere minutes. rsisinternational.org This technique has been extensively applied to the synthesis of nih.govnih.govrsc.orgtriazolo[1,5-a]pyridines and related fused heterocycles. nih.govmdpi.com Reports consistently show that microwave irradiation leads to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. researchgate.net For example, a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides was effectively performed under microwave conditions, highlighting the dual benefits of green chemistry and advanced technology. nih.gov

Microwave-Assisted vs. Conventional Heating in Triazole Synthesis
Compound TypeMethodReaction TimeYieldReference
Substituted Pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazinesMicrowave5-15 minHigh semanticscholar.org
ConventionalSeveral hoursModerate semanticscholar.org
1,2,4-Triazolo[1,5-a]pyrimidinesMicrowave10-15 minGood rsisinternational.org
ConventionalHoursLower rsisinternational.org
1,2,4-Triazolo[1,5-a]pyridinesMicrowave (140 °C)3 h89% mdpi.com
Conventional (120 °C)24 h83% nih.gov

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages in terms of safety, scalability, and process control. rsc.org This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. The synthesis of triazoles, which can involve potentially unstable azide (B81097) intermediates, has been shown to be safer and more efficient under flow conditions. nih.govresearchgate.net Heterogeneous catalysts, such as copper-on-charcoal, can be packed into a column, allowing the product to flow through while the catalyst is retained, simplifying purification and enabling catalyst reuse. nih.govrsc.org High-temperature reactions can also be performed safely in flow reactors with very short residence times. For instance, the final cyclization step to form a fused triazole ring has been achieved at 210 °C with a residence time of only 3 minutes, a process that would be challenging and hazardous to scale up in a conventional batch reactor. acs.org

Mechanistic Investigations of Reactions Involving 8 Methoxy 1 2 3 Triazolo 1,5 a Pyrazine

Elucidation of Reaction Pathways for Scaffold Formation

The formation of the researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrazine scaffold is not typically a direct cyclization but rather a sophisticated process that often involves the formation and subsequent rearrangement of a constitutional isomer. The most common pathway involves the initial synthesis of a researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine intermediate, which then rearranges to the more thermodynamically stable researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrazine system. benthamscience.combeilstein-journals.org This isomerization is a classic example of the Dimroth rearrangement. nih.govwikipedia.org

The initial step is generally the condensation of a substituted 2-hydrazinylpyrazine (B104995) with a one-carbon electrophile, such as triethyl orthoformate or formic acid. nih.govorganic-chemistry.org For the target compound, this would involve 3-hydrazinyl-2-methoxypyrazine. This cyclization kinetically favors the formation of the [4,3-a] isomer. Subsequently, this intermediate undergoes the Dimroth rearrangement to yield the final 8-Methoxy- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrazine. researchgate.netbeilstein-journals.org

The Dimroth rearrangement is a well-studied process in heterocyclic chemistry, characterized by a ring-opening and ring-closure sequence. nih.govwikipedia.org For the transformation of the isomeric researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine to the [1,5-a] scaffold, the accepted mechanism involves several key intermediates. nih.govbeilstein-journals.org

The reaction is often catalyzed by acid or base. nih.govbenthamscience.com Under acidic conditions, the proposed mechanism is as follows:

Protonation: The rearrangement is initiated by the protonation of a nitrogen atom in the pyrazine (B50134) ring of the [4,3-a] isomer. nih.gov

Nucleophilic Attack and Ring Opening: A nucleophile, typically a solvent molecule like water, attacks the electrophilic C5 carbon of the pyrazinium ring. This leads to the formation of a covalent hydrate (B1144303) intermediate, which facilitates the cleavage of the pyrazine ring between N4 and C5. researchgate.netnih.gov This type of mechanism is sometimes referred to as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism. researchgate.net

Tautomerization and Rotation: The resulting open-chain intermediate undergoes tautomerization and rotation around the C-N bond, repositioning the triazole moiety. nih.govbeilstein-journals.org

Ring Closure and Deprotonation: Intramolecular cyclization occurs through the attack of the exocyclic nitrogen onto the carbonyl or imine carbon of the opened chain, forming the more stable five-membered triazole ring fused to the six-membered pyrazine ring in the [1,5-a] orientation. Subsequent dehydration and deprotonation regenerate the aromatic system, yielding the final product. nih.gov

Table 1: Proposed Intermediates in the Dimroth Rearrangement of a researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine
StepIntermediate SpeciesDescription
1Protonated [4,3-a] IsomerInitial activation of the pyrazine ring towards nucleophilic attack. nih.gov
2Covalent Adduct (e.g., Hemiaminal)Formed by the addition of a nucleophile (e.g., H₂O) to the C5 position. nih.gov
3Open-Ring TautomerA linear intermediate resulting from the cleavage of the N4-C5 bond. beilstein-journals.org
4Recyclized [1,5-a] PrecursorThe intermediate formed after intramolecular attack and ring closure to the [1,5-a] system. nih.gov

The Dimroth rearrangement is governed by both kinetic and thermodynamic factors. The initial cyclization typically yields the researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine as the kinetic product, while the researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrazine is the more thermodynamically stable isomer. benthamscience.combeilstein-journals.org This thermodynamic stability is the driving force for the rearrangement.

Several factors are known to influence the rate of this rearrangement:

pH: The reaction is often accelerated by either acidic or basic conditions, which facilitate the initial nucleophilic attack and subsequent ring-opening. nih.govbenthamscience.com

Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for the rearrangement. nih.gov

Substituents: The electronic nature of substituents on the heterocyclic core plays a crucial role. Electron-withdrawing groups on the pyrazine ring can increase the electrophilicity of the carbon atoms, facilitating the initial nucleophilic attack and accelerating the rearrangement. nih.gov Conversely, the 8-methoxy group on the target compound is an electron-donating group, which would be expected to decrease the rate of a standard ANRORC mechanism by reducing the electrophilicity of the pyrazine ring carbons. However, its influence on the protonation equilibrium and the stability of intermediates must also be considered.

Table 2: Factors Influencing the Rate of Dimroth Rearrangement
FactorEffect on Reaction RateMechanistic Rationale
Acidic or Basic pHIncreases rateCatalyzes the initial protonation or provides a stronger nucleophile (e.g., OH⁻), facilitating ring opening. nih.govbenthamscience.com
Increased TemperatureIncreases rateProvides the necessary thermal energy to overcome the activation barrier of the rearrangement. nih.gov
Electron-Withdrawing GroupsGenerally increases rateEnhances the electrophilicity of the pyrazine ring, making it more susceptible to nucleophilic attack. nih.gov
Electron-Donating GroupsGenerally decreases rateReduces the electrophilicity of the pyrazine ring, potentially slowing the initial nucleophilic addition step.

Reactivity Profiles of the Methoxy (B1213986) Group and the Fused Heterocyclic Core

The researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrazine ring system is an aza-analog of indolizine, characterized by a π-electron-rich five-membered triazole ring fused to a π-electron-deficient six-membered pyrazine ring. nih.gov This electronic dichotomy dictates its chemical reactivity. The 8-methoxy group, being a strong electron-donating group, further modulates this reactivity, particularly on the pyrazine portion of the molecule.

The pyrazine ring is inherently electron-deficient and, therefore, generally resistant to electrophilic aromatic substitution. thieme-connect.de However, the presence of a potent activating group like the 8-methoxy group can overcome this deactivation. The methoxy group would be expected to direct electrophilic attack to the ortho and para positions. In this specific scaffold, the C7 position is ortho to the methoxy group and would be the most likely site for electrophilic substitution, such as nitration or halogenation, provided that conditions are controlled to prevent reaction at the more electron-rich triazole ring. Studies on the analogous imidazo[1,2-a]pyrazine (B1224502) system show that while the five-membered ring is typically more reactive towards electrophiles, substitution on the six-membered ring can occur when directed by an activating group. stackexchange.com

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at one of the ring carbon atoms. thieme-connect.de Halogenated triazolopyrazines, for instance, readily undergo substitution by various nucleophiles. thieme-connect.de While the 8-methoxy group is not a typical leaving group, its displacement by very strong nucleophiles under forcing conditions cannot be entirely ruled out. More commonly, nucleophilic attack might occur at other positions if a suitable leaving group is present, or it could initiate ring-opening reactions.

The most significant rearrangement mechanism for this class of compounds is the Dimroth rearrangement, as detailed in the formation of the scaffold. Beyond its role in synthesis, this reversible or irreversible isomerization highlights the dynamic nature of the fused heterocyclic system.

In addition to the Dimroth rearrangement, ring-opening can also be initiated by nucleophilic attack, following an ANRORC mechanism. thieme-connect.de This is particularly relevant in reactions where a nucleophile attacks a ring carbon, leading to the formation of an open-chain intermediate that can then re-close to form a new heterocyclic system or react further. Such pathways can sometimes lead to unexpected products where the substituent is not located at the position of the original leaving group.

Catalytic Transformations of 8-Methoxy-researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrazine

While specific catalytic transformations performed directly on 8-Methoxy- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrazine are not extensively documented, the reactivity of the core structure suggests significant potential for such reactions. The most prominent applications would likely involve a derivative where the methoxy group is replaced by a halogen, such as an 8-bromo or 8-iodo substituent. Such a derivative would be an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. researchgate.net

These transformations are fundamental in modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups. nih.govchemrxiv.org

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These catalytic methods would allow for the extensive diversification of the 8-position of the researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrazine core, enabling the synthesis of a vast library of analogues from a common halogenated intermediate.

Furthermore, photoredox catalysis has been employed for late-stage functionalization of the isomeric researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold. nih.govunimelb.edu.au This suggests that radical-based catalytic transformations could also be applied to the [1,5-a] system to introduce alkyl or other functional groups, likely at positions activated by the electronic properties of the heterocyclic core.

Table 3: Potential Catalytic Cross-Coupling Reactions on an 8-Halo- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrazine Scaffold
Reaction NameCoupling PartnerCatalyst/Reagents (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)8-Aryl/Vinyl substituted
SonogashiraR-C≡C-HPd(PPh₃)₄, CuI, Base (e.g., Et₃N)8-Alkynyl substituted
Buchwald-HartwigR₂NHPd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)8-Amino substituted
HeckAlkenePd(OAc)₂, PPh₃, Base (e.g., Et₃N)8-Alkenyl substituted

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the researchgate.netmdpi.comwikipedia.orgtriazolo[1,5-a]pyrazine core and related structures, these reactions typically require a leaving group, such as a halogen, at the position of substitution. The 8-Methoxy- researchgate.netmdpi.comwikipedia.orgtriazolo[1,5-a]pyrazine itself is generally not a direct substrate for these cross-coupling reactions, as the methoxy group is not a suitable leaving group under typical palladium-catalyzed conditions. Instead, the synthesis of this compound often proceeds from an 8-halo precursor, which is then substituted with a methoxide (B1231860) source.

However, the mechanistic principles are well-established through studies on halogenated analogs. Palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings are frequently employed to introduce aryl, heteroaryl, and alkynyl groups onto the pyrazine ring of the fused heterocyclic system. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used method for C-C bond formation between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. Studies on related scaffolds, such as 7-chloro-5-methyl- researchgate.netmdpi.comwikipedia.orgtriazolo[1,5-a]pyrimidine, demonstrate the feasibility of this reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (or its ester) in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Examples of Suzuki-Miyaura Coupling on Related Heterocyclic Scaffolds

Starting Material Coupling Partner Catalyst/Ligand Base Solvent Yield (%)
7-chloro-5-methyl- researchgate.netmdpi.comwikipedia.orgtriazolo[1,5-a]pyrimidine Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 85
8-iodo-pyrazolo[1,5-a]-1,3,5-triazine derivative Arylboronic acid Pd(dppf)Cl₂ Na₂CO₃ Dioxane 70-90

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex. wikipedia.org This reaction has been successfully applied to synthesize alkynyl-substituted triazolopyrimidines and other related heterocycles. researchgate.netrsc.org

Table 2: Examples of Sonogashira Coupling on Related Heterocyclic Scaffolds

Starting Material Coupling Partner Catalyst/Co-catalyst Base Solvent Yield (%)
7-chloro-5-methyl- researchgate.netmdpi.comwikipedia.orgtriazolo[1,5-a]pyrimidine Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 78
8-iodo-pyrazolo[1,5-a]-1,3,5-triazine derivative Terminal alkyne Pd(PPh₃)₄ / CuI Et₃N DMF 65-85 researchgate.net

In addition to these, other metal-catalyzed reactions like Heck and Stille couplings are also utilized for the functionalization of pyrazine systems. researchgate.net Furthermore, photoredox catalysis using iridium catalysts has been employed for late-stage functionalization, such as methylation, on the researchgate.netmdpi.comwikipedia.orgtriazolo[4,3-a]pyrazine scaffold.

Organocatalysis and Biocatalysis in Functionalization

The application of organocatalysis and biocatalysis for the direct functionalization of the 8-Methoxy- researchgate.netmdpi.comwikipedia.orgtriazolo[1,5-a]pyrazine core is a developing area with limited specific examples in the current scientific literature. These methodologies offer the promise of green, sustainable, and highly selective chemical transformations.

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While catalyst-free methods for the synthesis of related researchgate.netmdpi.comwikipedia.orgtriazolo[1,5-a]pyridines under microwave conditions have been reported, these typically involve thermal tandem reactions rather than catalysis by a small organic molecule. mdpi.comnih.gov The electron-deficient nature of the pyrazine ring in the target compound could make it susceptible to nucleophilic attack, a process that could potentially be mediated by organocatalysts. However, specific mechanistic investigations into organocatalytic functionalization of this scaffold are not extensively documented.

Biocatalysis:

Biocatalysis employs enzymes to perform chemical transformations, often with exceptional chemo-, regio-, and stereoselectivity under mild conditions. nih.gov While there is a vast potential for biocatalytic reactions, direct application to 8-Methoxy- researchgate.netmdpi.comwikipedia.orgtriazolo[1,5-a]pyrazine has not been widely reported. General biocatalytic approaches that could be explored for this class of compounds include:

Oxidative Functionalization: Enzymes such as cytochrome P450 monooxygenases (P450s) and other oxidoreductases are known to catalyze the hydroxylation, epoxidation, and other oxidative transformations of a wide range of substrates, including aromatic and heterocyclic compounds. mdpi.comtudelft.nl These could potentially be used to modify the pyrazine ring or other positions on the scaffold, although the substrate specificity would need to be investigated or engineered.

Asymmetric Synthesis: Enzymes like lipases, esterases, and reductases are commonly used in the pharmaceutical industry for the asymmetric synthesis of chiral molecules. nih.gov Should chiral centers be introduced into derivatives of 8-Methoxy- researchgate.netmdpi.comwikipedia.orgtriazolo[1,5-a]pyrazine, biocatalysis could offer a powerful route to enantiomerically pure compounds.

The development of novel biocatalysts through directed evolution and protein engineering continues to expand the scope of enzymatic reactions to non-natural substrates. nih.gov Future research may see the application of these advanced biocatalytic systems for the selective and sustainable functionalization of the researchgate.netmdpi.comwikipedia.orgtriazolo[1,5-a]pyrazine core.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically for the compound “8-Methoxy- mdpi.comresearchgate.netahievran.edu.trtriazolo[1,5-a]pyrazine” are not publicly available. The required data for electronic structure, molecular orbital analysis, HOMO-LUMO energies, electrostatic potential mapping, and specific Density Functional Theory (DFT) calculations—including geometry optimization, vibrational analysis, and reaction energy barriers—could not be located for this particular molecule.

While research exists for structurally related compounds, such as the isomeric mdpi.comresearchgate.netahievran.edu.trtriazolo[4,3-a]pyrazine and the analogous mdpi.comresearchgate.netahievran.edu.trtriazolo[1,5-a]pyrimidine systems, the strict requirement to focus solely on 8-Methoxy- mdpi.comresearchgate.netahievran.edu.trtriazolo[1,5-a]pyrazine prevents the inclusion of data from these other molecules.

Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail as the foundational research findings are not present in the public domain.

Computational and Theoretical Chemistry Studies of 8 Methoxy 1 2 3 Triazolo 1,5 a Pyrazine

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the nih.govrsc.orgtriazolo[1,5-a]pyrazine scaffold, including 8-Methoxy- nih.govrsc.orgtriazolo[1,5-a]pyrazine, QSAR studies are instrumental in predicting biological activities and guiding the design of new analogs with potentially enhanced properties. The development of a robust QSAR model is a multi-step process that begins with the selection of a dataset of molecules with known activities, followed by the calculation of molecular descriptors, feature selection, model generation, and rigorous validation.

The foundation of any QSAR model lies in the numerical representation of molecular structures through molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For compounds related to the nih.govrsc.orgtriazolo[1,5-a]pyrazine series, a wide array of descriptors can be calculated from their two-dimensional (2D) or three-dimensional (3D) structures.

Types of Molecular Descriptors:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties such as molecular size, shape, and branching. Examples include the Balaban index and Wiener index.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule. Key quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and heat of formation. nih.gov

Physicochemical Descriptors: These descriptors are related to well-known physicochemical properties like molar refractivity, molar volume, parachor, refractive index, surface tension, density, and polarizability. The partition coefficient (logP) is another crucial descriptor that quantifies the lipophilicity of a molecule.

Once a comprehensive set of descriptors is calculated for all molecules in the dataset, the next critical step is to select the most relevant descriptors that have a significant correlation with the biological activity. This is often achieved through statistical techniques like Principal Component Analysis (PCA), which helps in reducing the dimensionality of the data and eliminating redundant descriptors.

Predictive Model Development:

With the most informative descriptors selected, a predictive model is developed using various statistical and machine learning algorithms. The goal is to create a mathematical equation that can accurately predict the biological activity of new or untested compounds based on their descriptor values. Common methodologies include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and the selected molecular descriptors (independent variables).

Machine Learning Algorithms: More advanced, non-linear relationships can be modeled using machine learning techniques. Algorithms such as k-Nearest Neighbors (kNN), Support Vector Regressor (SVR), and Random Forest Regressor (RFR) have been successfully applied in QSAR studies of related heterocyclic systems. mdpi.com

The predictive power and robustness of the developed QSAR model are assessed through rigorous validation techniques. Internal validation methods like leave-one-out (LOO) cross-validation are commonly used, where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. External validation, using an independent test set of molecules that were not used in model development, is also crucial to evaluate the model's generalizability.

Table 1: Common Molecular Descriptors in QSAR Studies

Descriptor Category Examples Information Provided
Topological Wiener Index, Balaban Index Molecular size, branching, and shape
Quantum-Chemical HOMO, LUMO, Dipole Moment Electronic properties, reactivity
Physicochemical logP, Molar Refractivity Lipophilicity, steric effects

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. For 8-Methoxy- nih.govrsc.orgtriazolo[1,5-a]pyrazine and its analogs, docking studies are pivotal in elucidating potential mechanisms of action by identifying key interactions with biological macromolecules. This methodology complements QSAR studies by providing a structural basis for the observed biological activities.

The molecular docking process involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (receptor) is typically obtained from a public database like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning correct protonation states to amino acid residues, and removing water molecules that are not critical for ligand binding. The 3D structure of the ligand, such as 8-Methoxy- nih.govrsc.orgtriazolo[1,5-a]pyrazine, is generated and optimized to its lowest energy conformation.

Defining the Binding Site: The active site of the protein, where the ligand is expected to bind, is identified. This can be based on the location of a co-crystallized ligand in the experimental structure or through computational pocket-finding algorithms.

Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site. These algorithms generate a large number of possible binding poses by systematically translating and rotating the ligand.

Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding affinity between the ligand and the protein. Scoring functions are mathematical models that approximate the free energy of binding, taking into account factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. The poses are then ranked based on their scores, with the top-ranked pose representing the most likely binding mode.

Molecular docking simulations can reveal crucial information about the ligand-target interactions, such as the specific amino acid residues involved in hydrogen bonding or hydrophobic interactions. This information is invaluable for understanding the structure-activity relationship at a molecular level and for guiding the rational design of new derivatives with improved binding affinity and selectivity. For instance, docking studies on related pyrazolo[1,5-a] nih.govnih.govtriazine derivatives have been used to understand their binding mode within the active site of target enzymes like CDK2. nih.gov

Aromaticity and Tautomerism Studies of theimist.manih.govrsc.orgTriazolo[1,5-a]pyrazine System

The electronic structure, stability, and reactivity of the nih.govrsc.orgtriazolo[1,5-a]pyrazine core are fundamentally influenced by its aromaticity and the potential for tautomerism. Computational chemistry provides powerful tools to investigate these properties at a molecular level.

Aromaticity:

The nih.govrsc.orgtriazolo[1,5-a]pyrimidine system, a close analog of the pyrazine-fused system, has been described as an aza-analog of a delocalized 10-π electron system, comprising an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine (B1678525) ring. nih.gov However, studies on the pyrimidine analog have suggested a limited degree of aromaticity. nih.gov

Computational methods are employed to quantify the aromatic character of such heterocyclic systems. Common theoretical descriptors of aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated at the center of a ring. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within a ring from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system.

Tautomerism:

Prototropic tautomerism is a common phenomenon in nitrogen-containing heterocycles like the nih.govrsc.orgtriazolo[1,5-a]pyrazine system. This involves the migration of a proton between different nitrogen atoms within the heterocyclic core, leading to the existence of different tautomeric forms in equilibrium. The relative stability of these tautomers can significantly impact the molecule's chemical reactivity and its interactions with biological targets.

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for studying tautomeric equilibria. By calculating the relative energies (e.g., Gibbs free energy) of all possible tautomers, the most stable form in a given environment (gas phase or in solution, using solvent models) can be identified. researchgate.net Theoretical modeling can also elucidate the influence of substituents on the tautomeric equilibrium. For example, in substituted 1,2,4-triazoles, the position of the tautomeric hydrogen is influenced by the electron-donating or electron-withdrawing nature of the substituents. researchgate.net

The study of tautomerism in the nih.govrsc.orgtriazolo[1,5-a]pyrazine system is crucial, as different tautomers may present distinct pharmacophoric features, such as the arrangement of hydrogen bond donors and acceptors, which in turn will affect their binding to biological targets. The tautomeric behavior of the related nih.govrsc.orgtriazolo[1,5-a]pyrimidine scaffold has been compared to that of purines, highlighting the importance of understanding these equilibria in the context of bioisosteric replacement. nih.gov

Advanced Analytical Methodologies in the Characterization of 8 Methoxy 1 2 3 Triazolo 1,5 a Pyrazine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for piecing together the molecular architecture of 8-Methoxy- nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine. Each method provides unique insights into the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of heterocyclic compounds. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule. In the analysis of triazolopyrazine derivatives, 1D NMR techniques like ¹H and ¹³C NMR provide initial information on the chemical environment of the protons and carbons. beilstein-journals.orgmdpi.com For a molecule like 8-Methoxy- nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine, ¹H NMR would be expected to reveal distinct signals for the protons on the pyrazine (B50134) ring, the methoxy (B1213986) group, and any other substituents. The chemical shifts of these protons are influenced by their electronic environment within the fused ring system.

To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. beilstein-journals.org A COSY spectrum would establish the connectivity between adjacent protons on the pyrazine ring. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals. The HMBC spectrum is crucial for identifying long-range couplings between protons and carbons (typically over two to three bonds), which helps in establishing the connectivity across quaternary carbons and heteroatoms, and confirming the position of the methoxy group on the pyrazine ring. mdpi.com

| NOESY/ROESY | To investigate through-space proximities of protons, aiding in conformational analysis. beilstein-journals.org |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For 8-Methoxy- nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula. beilstein-journals.org

Different ionization techniques can be employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the polarity and thermal stability of the compound. The resulting mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the mass of the entire molecule. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. The resulting fragmentation pattern provides valuable structural information by revealing characteristic losses of functional groups (e.g., the methoxy group) and the fragmentation of the heterocyclic core. This data helps to confirm the proposed structure and can be used to differentiate between isomers.

Table 2: Key Mass Spectrometry Techniques and Their Applications

Technique Application for 8-Methoxy- nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurement to confirm the elemental composition. beilstein-journals.org
Electrospray Ionization (ESI) A soft ionization technique suitable for polar and thermally labile molecules.

| Tandem Mass Spectrometry (MS/MS) | Induces fragmentation of the molecular ion to provide structural insights. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are excellent for identifying the presence of specific functional groups. For 8-Methoxy- nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine, IR spectroscopy would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methoxy group. Vibrations associated with the C=N and C=C bonds within the heterocyclic rings would also be observable. frontiersin.org The C-O stretching of the methoxy group would also give a characteristic signal.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. nih.gov While IR is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations. Therefore, it can provide additional details about the skeletal vibrations of the fused ring system. Together, IR and Raman spectra offer a more complete picture of the vibrational properties of the molecule, confirming the presence of key functional groups and providing a unique spectroscopic fingerprint. frontiersin.org

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation of 8-Methoxy- nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purification and purity analysis of non-volatile organic compounds like 8-Methoxy- nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine. nih.gov Method development is a critical step to achieve optimal separation. This involves the careful selection of a stationary phase (the column) and a mobile phase (the solvent system).

For a moderately polar compound like 8-Methoxy- nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine, a reversed-phase HPLC column, such as a C18 column, is commonly used. The mobile phase typically consists of a mixture of an aqueous component (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical Parameters in HPLC Method Development

Parameter Considerations for 8-Methoxy- nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine Analysis
Stationary Phase C18 or other reversed-phase columns are generally suitable.
Mobile Phase A mixture of water and an organic solvent (e.g., acetonitrile, methanol).
Elution Mode Gradient elution is often preferred for complex samples.

| Detector | UV detector set at a wavelength where the compound has maximum absorbance. |

While HPLC is ideal for the analysis of the compound itself, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for identifying any volatile impurities or residual solvents that may be present from the synthesis. scispace.com In GC, the sample is vaporized and separated based on the boiling points and interactions of the components with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides their mass spectra for identification.

This technique is particularly useful for quality control, ensuring that the final product is free from potentially interfering volatile byproducts or solvents. The sensitivity of MS allows for the detection of trace amounts of these impurities. nih.gov

Solid-State Characterization Using X-ray Crystallography

X-ray crystallography is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the context of pharmaceutical and chemical research, it provides definitive information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a solid material.

Single-Crystal X-ray Diffraction for Absolute Structure

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, leading to the precise determination of atomic positions within the crystal lattice. This information allows for the unambiguous assignment of the molecular connectivity, conformation, and stereochemistry.

For 8-Methoxy- nih.govunimelb.edu.aunih.govtriazolo[1,5-a]pyrazine, a successful SCXRD analysis would yield a detailed crystallographic information file (CIF), containing data such as:

Crystal System: (e.g., monoclinic, orthorhombic, etc.)

Space Group: The symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z positions of each atom in the asymmetric unit.

Without experimental data, a data table for these parameters for 8-Methoxy- nih.govunimelb.edu.aunih.govtriazolo[1,5-a]pyrazine cannot be generated.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline phases of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is particularly useful for:

Phase Identification: Identifying the crystalline form of a substance by comparing its PXRD pattern to a database of known patterns.

Polymorph Screening: Identifying and distinguishing between different crystalline polymorphs of the same compound, which can have different physical properties.

Determination of Crystallinity: Assessing the degree of crystallinity in a sample.

A typical PXRD analysis for 8-Methoxy- nih.govunimelb.edu.aunih.govtriazolo[1,5-a]pyrazine would produce a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). Key peaks in this pattern would be characteristic of its specific crystalline form.

As no public PXRD data for 8-Methoxy- nih.govunimelb.edu.aunih.govtriazolo[1,5-a]pyrazine has been found, a data table of characteristic diffraction peaks cannot be provided.

Derivatization and Scaffold Modification of 8 Methoxy 1 2 3 Triazolo 1,5 a Pyrazine

Strategic Introduction of Diverse Functionalities

The functionalization of the rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrazine core is instrumental in modulating its physicochemical and pharmacological profiles. Key strategies include the introduction of halogens for subsequent cross-coupling reactions, as well as direct alkylation and acylation to introduce a variety of substituents.

Halogenation, Alkylation, and Acylation Reactions

While direct halogenation, alkylation, and acylation studies on 8-Methoxy- rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrazine are not extensively documented in publicly available literature, the reactivity of the broader class of azolo-fused pyrimidines and related N-heterocycles provides a strong basis for predicting its chemical behavior.

Halogenation: The introduction of a halogen atom, typically chlorine or bromine, onto the pyrazine (B50134) ring is a crucial step for enabling further derivatization through cross-coupling reactions. For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, halogenation has been successfully achieved using N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS). researchgate.net Selective mono- and di-iodination of pyrazolo[1,5-a]pyrimidines can be controlled by adjusting the stoichiometry of the reagents. researchgate.net It is plausible that similar methodologies could be applied to the rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrazine core, likely leading to halogenation at one of the available positions on the pyrazine ring, guided by the electronic influence of the methoxy (B1213986) group.

Alkylation: The synthesis of 8-alkoxy- rsc.orgresearchgate.netosi.lvtriazolo[4,3-a]pyrazine derivatives has been reported, starting from an 8-chloro precursor. rsc.org This suggests that the 8-methoxy group of the target compound could potentially be introduced via nucleophilic substitution of a suitable leaving group, such as a halogen, at the 8-position. The reaction of an 8-hydroxy- rsc.orgresearchgate.netosi.lvtriazolo[4,3-a]pyrazine intermediate with various alkyl halides would yield a series of 8-alkoxy derivatives. rsc.org Furthermore, N-alkylation of azolo-fused ring heterocycles is a known transformation, with regioselectivity often influenced by the solvent and base used. nih.gov

Acylation: Acylation reactions are valuable for introducing carbonyl functionalities, which can serve as handles for further chemical modifications or as key interacting groups in biological targets. The synthesis of 6-acylated pyrrolo[1,2-a] rsc.orgresearchgate.netosi.lvtriazolo[5,1-c]pyrazines has been achieved, demonstrating the feasibility of introducing acyl groups onto this related fused heterocyclic system. rsc.org It is anticipated that amino-substituted derivatives of 8-Methoxy- rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrazine could undergo acylation to form the corresponding amides.

Cross-Coupling Reactions for Arylation and Heteroarylation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and the introduction of aryl and heteroaryl moieties. These reactions are well-established for the functionalization of halogenated N-heterocycles.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction of a bromo-substituted rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyridine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst has been reported to proceed with high yield (88%). mdpi.com This demonstrates the utility of this reaction for the arylation of the triazolopyridine core. Similarly, palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions have been successfully performed on 7-chloro-5-methyl- rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrimidine. researchgate.net These examples strongly suggest that an 8-halo- rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrazine could serve as a versatile precursor for the synthesis of a wide range of 8-aryl and 8-heteroaryl derivatives. The general applicability of the Suzuki coupling allows for the introduction of a diverse array of substituents, enabling fine-tuning of the molecule's properties. mdpi.com

Sonogashira Coupling: The Sonogashira coupling of an iodo-substituted rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyridine with 4-ethynylanisole (B14333) has also been demonstrated, affording the corresponding alkynyl-substituted product in a 61% yield. mdpi.com This reaction provides a route to introduce rigid, linear alkyne linkers, which can be valuable for probing binding pockets of biological targets. The Sonogashira reaction is a robust method for forming sp2-sp carbon-carbon bonds and has been widely applied in the synthesis of complex molecules under mild conditions. organic-chemistry.orgresearchgate.netresearchgate.net

Reaction TypePrecursorReagentCatalyst/ConditionsProductYield (%)Reference
Suzuki-Miyaura7-(4-bromophenyl)-2-(4-methoxyphenyl)- rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyridine4-methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Ethanol, 80°C7-(4'-methoxy-[1,1'-biphenyl]-4-yl)-2-(4-methoxyphenyl)- rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyridine88 mdpi.com
Sonogashira7-(4-iodophenyl)-2-(4-methoxyphenyl)- rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyridine4-ethynylanisolePd(PPh₃)₂Cl₂, CuI, Et₃N, Toluene, 100°C7-(4-((4-methoxyphenyl)ethynyl)phenyl)-2-(4-methoxyphenyl)- rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyridine61 mdpi.com

Exploration of Structure-Reactivity Relationships within Analogues

Understanding the interplay between the structural features of 8-Methoxy- rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrazine analogues and their chemical reactivity is crucial for rational drug design and the development of efficient synthetic routes. This involves considering the electronic and steric effects of substituents, as well as the conformational preferences of the substituted systems.

Electronic and Steric Effects of Substituents

The electronic properties of the rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrimidine ring system, which is closely related to the pyrazine analogue, have been investigated using computational methods. journalijar.com The rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrimidine system is described as a delocalized 10-π electron system, consisting of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine (B1678525) ring. nih.govresearchgate.net This electronic distribution influences the reactivity of the scaffold.

The 8-methoxy group on the pyrazine ring is an electron-donating group, which would be expected to increase the electron density of the pyrazine ring, potentially influencing the regioselectivity of electrophilic substitution reactions. A computational study on substituted thiazolo[5,4-d]thiazole (B1587360) derivatives demonstrated that both electron-donating and electron-withdrawing groups can significantly alter the distribution of molecular frontier orbitals and lead to notable shifts in their spectroscopic properties. nih.gov A similar effect can be anticipated for the 8-Methoxy- rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrazine scaffold, where substituents at various positions would modulate the electronic structure and, consequently, the reactivity of the molecule.

Steric effects also play a significant role in the derivatization of this scaffold. The accessibility of different positions on the bicyclic core to incoming reagents will be influenced by the size and orientation of existing substituents. For instance, the introduction of bulky groups at positions adjacent to the reaction site could hinder the approach of reagents, leading to lower reaction yields or altered regioselectivity.

Conformational Analysis of Substituted Systems

The conformational preferences of substituted rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrazine systems are important for understanding their interaction with biological targets. The fusion of the triazole and pyrazine rings results in a relatively planar and rigid scaffold. nih.gov However, the introduction of flexible substituents can lead to various accessible conformations.

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry and library synthesis are powerful strategies for the rapid generation of a large number of diverse analogues, facilitating the exploration of structure-activity relationships (SAR). nih.gov While specific patents on combinatorial libraries of 8-Methoxy- rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrazine were not identified, the synthesis of libraries of related heterocyclic compounds is well-established.

The synthesis of a library of 1H-1,2,4-triazole derivatives has been reported using microwave-assisted organic synthesis (MAOS) and continuous-flow microfluidic techniques. nih.gov These technologies enable the rapid and efficient production of a diverse set of compounds. Similarly, a diversity-oriented synthesis approach has been employed for the creation of a library of rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrimidines using 5-amino-1,2,4-triazole as a building block. nih.gov

The development of a synthetic route amenable to parallel synthesis is key for constructing a library of 8-Methoxy- rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrazine analogues. A plausible approach would involve the synthesis of a key intermediate, such as an 8-halo- rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrazine, which could then be subjected to a variety of parallel cross-coupling reactions with a diverse set of boronic acids or terminal alkynes. Alternatively, a multi-component reaction approach, as demonstrated for the synthesis of other fused 1,2,3-triazoles, could be developed for the direct assembly of a library of substituted rsc.orgresearchgate.netosi.lvtriazolo[1,5-a]pyrazines. The combination of solid-phase synthesis with Cu(I)-catalyzed 1,3-dipolar cycloaddition has also been utilized to generate libraries of 1,2,3-triazole-containing peptidomimetics.

Parallel Synthesis Strategies for Compound Arrays

Parallel synthesis is a powerful technique for rapidly generating large libraries of compounds by conducting multiple reactions simultaneously. For the mdpi.comnih.govfrontiersin.orgtriazolo[1,5-a]pyrazine scaffold and its isomers, this approach is crucial for structure-activity relationship (SAR) studies. Strategies often focus on introducing a variety of substituents at specific positions of the heterocyclic core.

A common approach involves the modification of a pre-formed triazolopyrazine nucleus. For instance, in the related mdpi.comnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine series, libraries of amine analogues have been generated by reacting a 5-chloro-substituted scaffold with a diverse set of primary amines. beilstein-journals.org This nucleophilic aromatic substitution reaction is highly amenable to parallel synthesis, allowing for the creation of a large array of compounds from common intermediates. A study demonstrated the exclusive substitution at the 8-position when reacting 5-chloro-3-(4-chlorophenyl)- mdpi.comnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine with various primary amines, yielding a library of novel derivatives. beilstein-journals.org

Another effective strategy is the use of palladium-catalyzed cross-coupling reactions to introduce diversity. For the related pyrazolo[1,5-a]-1,3,5-triazine scaffold, 8-iodo derivatives serve as versatile intermediates for coupling with a range of partners, enabling the synthesis of 8-substituted compounds. researchgate.net This methodology could be adapted to the 8-Methoxy- mdpi.comnih.govfrontiersin.orgtriazolo[1,5-a]pyrazine core, where the methoxy group could be replaced by a halogen to serve as a handle for such cross-coupling reactions.

Late-stage functionalization (LSF) has also emerged as a key strategy for generating compound arrays. nih.govunimelb.edu.au This involves the direct modification of C-H bonds on the core scaffold, avoiding the need for lengthy de novo syntheses. nih.gov For the isomeric mdpi.comnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine scaffold, LSF using photoredox catalysis has been employed to introduce modifications, demonstrating a modern approach to creating compound libraries. nih.govunimelb.edu.au

The following table illustrates a representative parallel synthesis effort on a related scaffold, showcasing the generation of diverse amine-substituted derivatives.

Compound IDStarting MaterialAmine ReagentYield (%)
2 5-chloro-3-(4-chlorophenyl)- mdpi.comnih.govfrontiersin.orgtriazolo[4,3-a]pyrazinePhenethylamine87
7 5-chloro-3-(4-chlorophenyl)- mdpi.comnih.govfrontiersin.orgtriazolo[4,3-a]pyrazineIsopentylamine65
10 5-chloro-3-(4-chlorophenyl)- mdpi.comnih.govfrontiersin.orgtriazolo[4,3-a]pyrazinetert-Butylamine18
15 5-chloro-3-(4-chlorophenyl)- mdpi.comnih.govfrontiersin.orgtriazolo[4,3-a]pyrazineCyclooctylamine80
Data derived from a study on the amination of a related triazolopyrazine scaffold. beilstein-journals.org

Diversity-Oriented Synthesis (DOS) for Scaffold Exploration

Diversity-Oriented Synthesis (DOS) aims to generate structurally complex and diverse small molecules, often by exploring different molecular scaffolds from a common starting material. This approach is valuable for discovering novel chemical entities with unique biological activities. While specific DOS campaigns on 8-Methoxy- mdpi.comnih.govfrontiersin.orgtriazolo[1,5-a]pyrazine are not extensively documented, principles from related heterocyclic systems can be applied.

A DOS approach for the mdpi.comnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidine scaffold, an isomeric and closely related system, has been reported. ijprs.com This strategy utilizes a common building block, 5-amino-1,2,4-triazole, which undergoes cyclocondensation with various 1,3-bifunctional synthons to generate a library of diverse triazolopyrimidines. ijprs.comresearchgate.net This method allows for the introduction of complexity and diversity through the variation of the reacting partner.

The synthesis of the mdpi.comnih.govfrontiersin.orgtriazolo[1,5-a]pyrazine nucleus itself can be considered a foundational step in a DOS pathway. nih.gov From this core, subsequent reactions can be designed to diverge, creating a range of different molecular skeletons. For example, by strategically placing reactive functional groups on the starting materials, subsequent intramolecular cyclizations or multicomponent reactions could lead to a variety of fused heterocyclic systems built upon the initial triazolopyrazine framework.

The general strategies for synthesizing the broader class of mdpi.comnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidines, which are analogous to triazolopyrazines, include the annulation of a pyrimidine moiety to a triazole ring or vice versa. researchgate.net A DOS strategy could leverage these different cyclization pathways from a common precursor to generate scaffold diversity. For instance, a highly functionalized triazole intermediate could be reacted under different conditions to favor cyclization pathways leading to either mdpi.comnih.govfrontiersin.orgtriazolo[1,5-a]pyrazines or other isomeric fused systems, thereby exploring different regions of chemical space.

The table below outlines a conceptual DOS approach starting from a key intermediate to generate scaffold diversity.

Starting IntermediateReaction Partner / ConditionsResulting Scaffold
3-amino-1,2,4-triazoleβ-ketoester7-hydroxy-5-substituted- mdpi.comnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidine
3-amino-1,2,4-triazoleα,β-unsaturated carbonyl compound5,7-disubstituted-4,7-dihydro- mdpi.comnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidine
Functionalized PyrazineGuanidine derivative (oxidative cyclization)2-amino- mdpi.comnih.govfrontiersin.orgtriazolo[1,5-a]pyrazine
HydrazinopyrazineOrthoester (cyclization)Substituted- mdpi.comnih.govfrontiersin.orgtriazolo[1,5-a]pyrazine
This table represents synthetic strategies for triazolopyrimidine/pyrazine scaffolds applicable to a DOS approach. nih.govnih.gov

Future Directions and Emerging Research Avenues for 8 Methoxy 1 2 3 Triazolo 1,5 a Pyrazine

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical research is conducted. For a specific scaffold like 8-Methoxy- wikipedia.orgrsc.orgtriazolo[1,5-a]pyrazine, these computational tools offer the potential to rapidly accelerate the design of new derivatives and the optimization of synthetic pathways.

ML algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of novel transformations, including potential yields and optimal reaction conditions. This predictive power can significantly reduce the number of trial-and-error experiments required in the lab. For the synthesis of 8-Methoxy- wikipedia.orgrsc.orgtriazolo[1,5-a]pyrazine derivatives, ML models could predict the success of various cross-coupling or functionalization reactions, guiding chemists toward the most promising routes.

Table 1: Applications of AI/ML in Chemical Research

Application Area AI/ML Tool/Technique Potential Impact on 8-Methoxy- wikipedia.orgrsc.orgtriazolo[1,5-a]pyrazine Research
Reaction Prediction Neural Networks, Graph-based Models Predicts feasibility and yield of novel synthetic steps, optimizing synthesis.
Compound Design Generative Adversarial Networks (GANs) Designs new derivatives with desired physicochemical or biological properties.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Predicts biological activity and ADME properties, prioritizing candidates for synthesis.
Retrosynthesis Tree-search algorithms Identifies viable synthetic pathways from commercially available starting materials.

Development of Novel and Unconventional Reaction Pathways

While traditional methods for constructing fused heterocyclic systems are well-established, the future lies in developing more efficient, versatile, and unconventional reaction pathways. For the wikipedia.orgrsc.orgtriazolo[1,5-a]pyrazine scaffold, emerging strategies like late-stage functionalization (LSF) and photoredox catalysis are particularly promising.

LSF allows for the modification of a complex molecule, such as the core triazolopyrazine structure, in the final steps of a synthesis. nih.gov This approach avoids the need to re-synthesize the entire molecule from scratch for each new derivative, saving considerable time and resources. nih.gov Techniques involving C-H bond activation are central to LSF, enabling the direct installation of new functional groups onto the heterocyclic core.

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under exceptionally mild conditions. mdpi.com This methodology uses light to generate highly reactive radical intermediates, enabling transformations that are often difficult to achieve with traditional thermal methods. mdpi.comresearchgate.netacs.org The application of photoredox catalysis could open up new avenues for creating derivatives of 8-Methoxy- wikipedia.orgrsc.orgtriazolo[1,5-a]pyrazine, for instance, by facilitating novel cross-coupling reactions or the introduction of complex substituents. rsc.orgthieme-connect.com Studies on the isomeric wikipedia.orgrsc.orgtriazolo[4,3-a]pyrazine scaffold have already demonstrated the power of photoredox catalysis for methylation and other modifications. nih.govmdpi.com

Table 2: Comparison of Synthetic Methodologies

Feature Conventional Synthesis Novel Pathways (e.g., Photoredox, LSF)
Reaction Conditions Often harsh (high temperature/pressure) Mild (room temperature, visible light) mdpi.com
Functional Group Tolerance Can be limited Generally broad
Efficiency Multi-step, linear syntheses Fewer steps, convergent design nih.gov
Derivative Synthesis Often requires de novo synthesis Allows for late-stage diversification nih.gov

Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of complex molecules. The adoption of Process Analytical Technology (PAT) in the pharmaceutical and chemical industries is driving the use of advanced spectroscopic techniques for real-time, in situ monitoring of chemical reactions. wikipedia.orgmt.com

Instead of relying on traditional offline analysis of discrete samples, PAT utilizes inline or online probes to continuously track the concentration of reactants, intermediates, and products throughout a reaction. mt.combruker.com For the synthesis of 8-Methoxy- wikipedia.orgrsc.orgtriazolo[1,5-a]pyrazine, techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and real-time Nuclear Magnetic Resonance (NMR) spectroscopy could provide invaluable data. acs.org This continuous stream of data allows for precise control over critical process parameters (CPPs) like temperature and reagent addition rates, ensuring consistent product quality and yield. wikipedia.orgnih.gov

Table 3: In Situ Monitoring Techniques and Their Applications

Spectroscopic Technique Information Provided Benefit for Synthesis Optimization
FTIR/Raman Spectroscopy Real-time concentration of key functional groups. Monitors reaction progress, detects endpoint, identifies intermediates.
Real-Time NMR Spectroscopy Detailed structural information on all species in solution. acs.org Elucidates reaction mechanisms and kinetics, quantifies isomeric ratios.
UV-Vis Spectroscopy Concentration of chromophoric species. Tracks formation of colored intermediates or products.

Sustainable and Scalable Industrial Synthesis Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using less hazardous materials. nih.govpreprints.orgresearchgate.netfrontiersin.org For the industrial production of 8-Methoxy- wikipedia.orgrsc.orgtriazolo[1,5-a]pyrazine, developing sustainable and scalable methods is a critical future direction.

Key green chemistry strategies include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Greener Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, bio-based solvents, or supercritical fluids. mdpi.com

Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste. researchgate.net

A significant technological advancement supporting these goals is the transition from batch manufacturing to continuous flow chemistry. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This approach offers superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling by simply running the process for a longer duration. technologynetworks.com

Table 4: Batch vs. Continuous Flow Synthesis

Parameter Batch Processing Continuous Flow Processing
Scalability Challenging, often requires re-optimization. Straightforward, "scaling-out" or longer run times. technologynetworks.com
Safety Potential for thermal runaway in large volumes. Smaller reaction volumes, superior temperature control.
Process Control Limited control over mixing and temperature gradients. Precise control over reaction parameters.
Consistency Batch-to-batch variability can be an issue. High consistency and product quality.

Theoretical Advancements in Predicting Complex Molecular Behavior and Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an atomic level. Future research on 8-Methoxy- wikipedia.orgrsc.orgtriazolo[1,5-a]pyrazine will increasingly rely on theoretical advancements to guide experimental work.

Density Functional Theory (DFT) calculations are used to predict a wide range of molecular properties, including electronic structure, geometric parameters (bond lengths and angles), and spectroscopic characteristics. jchemrev.comjchemrev.comchemrj.org These calculations can help rationalize the reactivity of the triazolopyrazine core and predict how different substituents will influence its electronic properties. jchemrev.com For instance, DFT can be used to calculate UV-Vis spectra, which can then be compared with experimental data to confirm molecular structures. journalijar.comresearchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. frontiersin.orgnih.govajchem-a.com For 8-Methoxy- wikipedia.orgrsc.orgtriazolo[1,5-a]pyrazine, MD simulations can be used to model its interaction with a biological target, such as an enzyme's active site, providing insights into the binding mechanism and stability of the complex. arabjchem.orgpensoft.net This information is invaluable for rational drug design, helping to optimize the structure of the molecule to improve its binding affinity and selectivity. frontiersin.orgnih.gov

Table 5: Theoretical Methods and Their Predictive Capabilities

Theoretical Method Key Applications for 8-Methoxy- wikipedia.orgrsc.orgtriazolo[1,5-a]pyrazine
Density Functional Theory (DFT) Prediction of geometry, electronic structure, reactivity, and spectroscopic properties. jchemrev.com
Time-Dependent DFT (TD-DFT) Simulation of electronic absorption (UV-Vis) and emission spectra. jchemrev.comjournalijar.com
Molecular Dynamics (MD) Simulation of ligand-receptor binding, conformational analysis, solvation effects. nih.govpensoft.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonding and intermolecular interactions.

Q & A

Q. What are the standard synthetic routes for 8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine?

The synthesis typically involves cyclocondensation or heterocyclization strategies. For example, ethyl 4-amino-3-cyano[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylate can serve as a starting material, with functionalization achieved via reagents like DMFDMA (dimethylformamide dimethyl acetal), hydroxylamine hydrochloride, and polyphosphoric acid (PPA) under reflux conditions . Key steps include ring closure and methoxy group introduction, often monitored by TLC for reaction completion.

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic methods:

  • NMR : Proton and carbon NMR identify substituent positions and confirm methoxy group integration.
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., molecular formula C₆H₆N₄O ) and fragmentation patterns.
  • X-ray crystallography : Used to resolve crystal structures, particularly for derivatives with fused triazole-pyrazine systems .

Q. What are the preliminary biological screening protocols for this compound?

Initial assays focus on antimicrobial and anticancer activity. For example:

  • Antibacterial : Disk diffusion against E. coli and S. aureus at varying concentrations (10–100 µg/mL).
  • Anticancer : MTT assays on human tumor cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antioxidant : DPPH radical scavenging assays to evaluate free radical inhibition .

Advanced Research Questions

Q. How can synthetic challenges in functionalizing the triazole-pyrazine core be addressed?

Challenges include regioselectivity during substitution and stability of intermediates. Strategies:

  • Protecting groups : Use acetyl or trifluoroacetyl groups to stabilize reactive amines during fluorination or sulfonation .
  • Microwave-assisted synthesis : Reduces reaction time for cyclocondensation steps (e.g., from 24 h to 30 minutes) .
  • HPLC-guided purification : Resolves mixtures from competing pathways (e.g., formation of [1,2,4]triazolo vs. [1,2,3]triazolo byproducts) .

Q. How do structural modifications influence biological activity?

  • Methoxy position : Substitution at the 8-position enhances membrane permeability due to increased lipophilicity, critical for CNS-targeting agents .
  • Fluorinated derivatives : Trifluoroacetyl groups (e.g., at position 7) improve metabolic stability and receptor binding affinity, as seen in adenosine A₁/A₂ₐ receptor ligands .
  • Cyanopyridine analogs : The cyano group at position 8 increases fluorescence quantum yield (e.g., Φ = 0.45–0.62), enabling use as probes in live-cell imaging .

Q. How to resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions. Mitigation approaches:

  • Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and controls (e.g., doxorubicin) .
  • Metabolic profiling : LC-MS/MS identifies active metabolites that contribute to off-target effects .
  • Docking studies : Computational models (AutoDock Vina) clarify binding modes to adenosine receptors or kinase targets .

Q. What methodologies optimize fluorescence properties for imaging applications?

  • Stokes shift tuning : Copper-catalyzed cyclization with benzylidenemalononitriles produces derivatives with large Stokes shifts (>100 nm), reducing autofluorescence .
  • Solvatochromism studies : Varying solvent polarity (e.g., DMSO vs. hexane) correlates emission maxima with microenvironment polarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.